Human TRPM8 Antagonist Potency vs. Clinical Candidate PF-05105679
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide inhibits recombinant human TRPM8 with an IC50 of 8 nM in a CHO cell icilin-induced Ca2+ flux assay [1]. This represents an ~13-fold greater potency compared to PF-05105679 (IC50 = 103 nM), a quinoline-3-carboxamide TRPM8 antagonist that reached Phase I clinical evaluation for cold-related pain [2]. The ~13-fold potency differential carries implications for in vitro and in vivo target engagement studies where achieving sustained receptor occupancy is critical.
| Evidence Dimension | Human TRPM8 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM (human TRPM8, CHO cells, icilin-induced Ca2+ assay) |
| Comparator Or Baseline | PF-05105679: IC50 = 103 nM (human TRPM8, HEK293 cells, icilin-induced Ca2+ assay) |
| Quantified Difference | ~13-fold greater potency for target compound |
| Conditions | Target compound: CHO cells, 2.5 min preincubation with icilin; PF-05105679: HEK293 cells, Patch Clamp electrophysiology. Both are recombinant human TRPM8 systems with differing readouts. |
Why This Matters
Higher potency translates to lower compound requirement per assay and reduced risk of off-target effects at working concentrations, improving experimental cost-efficiency for TRPM8-focused screening programs.
- [1] BindingDB BDBM50463844 (CHEMBL4247840). IC50 = 8 nM at human TRPM8 in CHO cells. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50463844 View Source
- [2] Winchester, W. J., et al. (2014) JPET 351(2):259-269. PF-05105679 IC50 = 103 nM at human TRPM8. PMID: 25125580. View Source
